molecular formula C16H15Cl2NO B5850373 N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide

Cat. No. B5850373
M. Wt: 308.2 g/mol
InChI Key: AAOIYGIHPJHPDW-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide acts as a selective agonist for the CB1 receptor. When it binds to the receptor, it activates a signaling cascade that ultimately leads to the modulation of various physiological processes. The exact mechanism of action of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide is still not fully understood, but it is believed to involve the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and memory consolidation. It has also been shown to have potential applications in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide has several advantages for lab experiments. It is a highly selective agonist for the CB1 receptor, which allows for precise modulation of the receptor's activity. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide is that it can have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide. One potential direction is the development of more selective agonists for the CB1 receptor. This could allow for more precise modulation of the receptor's activity and reduce off-target effects. Another potential direction is the study of the physiological and biochemical effects of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide in various disease models. This could provide insights into the potential therapeutic applications of the compound in various neurological disorders. Finally, the development of more efficient synthesis methods for N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide could make the compound more accessible for research purposes.

Synthesis Methods

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide can be synthesized through a multi-step process. The first step involves the reaction of 2,6-dichloroaniline with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of 2,6-dichloro-N-(2,4,6-trimethylphenyl)benzamide. The second step involves the reaction of the intermediate product with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as boron trifluoride etherate. This results in the formation of N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to act as a selective agonist for the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system. CB1 receptors play a crucial role in various physiological processes such as pain perception, appetite regulation, and memory consolidation.

properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c1-9-7-10(2)14(11(3)8-9)16(20)19-15-12(17)5-4-6-13(15)18/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOIYGIHPJHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=C(C=CC=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5563918

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